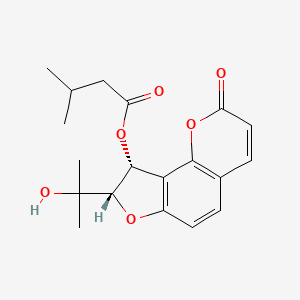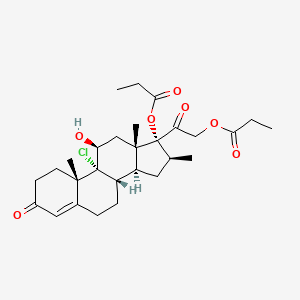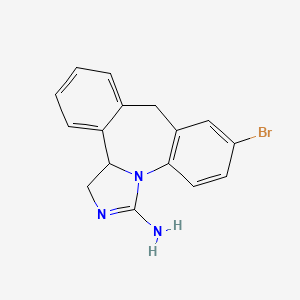
Linagliptin Dimer Impurity 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linagliptin Dimer Impurity 2 is a process-related impurity of Linagliptin, a medication used to manage blood sugar levels in people with type 2 diabetes mellitus. The presence of impurities in pharmaceutical compounds can significantly impact the quality and safety of the drug product .
Mechanism of Action
Target of Action
The primary target of Linagliptin Dimer Impurity 2 is the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .
Mode of Action
This compound, as an impurity standard of Linagliptin, is expected to act as a competitive and reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows the breakdown of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This results in increased levels of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects several biochemical pathways. It leads to a decrease in the concentration of proinflammatory factors such as TNF-α, IL-6 and promotes the growth of anti-inflammatory cell populations . It also impacts the SDF-1α/CXCR4 signaling pathway, which is connected with neuron survival and neuronal stem cells proliferation .
Pharmacokinetics
Linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics, concentration-dependent protein binding, and minimal renal clearance . After oral administration, Linagliptin is rapidly absorbed, with maximum plasma concentration occurring after approximately 90 minutes . The oral bioavailability of Linagliptin is approximately 30% . The majority of Linagliptin is eliminated as the parent compound, demonstrating that metabolism plays a minor role in its overall pharmacokinetics .
Result of Action
The action of this compound leads to improved glycemic control in patients with type 2 diabetes mellitus . By increasing the levels of active incretins, it enhances insulin secretion and suppresses glucagon release, thereby reducing blood glucose levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been observed that Linagliptin is particularly susceptible to degradation when exposed to acid and peroxide . No significant degradation effects were observed under alkali, thermolytic, and photolytic conditions .
Preparation Methods
The preparation of Linagliptin Dimer Impurity 2 involves the reaction of crude Linagliptin with an azo catalyst and an acid. The synthesis method is relatively simple and yields a high-purity product . The specific steps include dissolving Linagliptin in a mixed solvent of dichloromethane and ethanol, adding 4,4’-azobis(4-cyanovaleric acid) and hydrochloric acid, and heating the mixture to 35°C for about 10 hours. The reaction mixture is then concentrated under reduced pressure, cooled, and filtered to obtain the impurity .
Chemical Reactions Analysis
Linagliptin Dimer Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include azo catalysts and acids . The major product formed from these reactions is the dimeric impurity compound . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Scientific Research Applications
Linagliptin Dimer Impurity 2 is primarily used in pharmaceutical research to validate analytical methods and ensure the quality control of Linagliptin . It is also used in product development, quality control, method validation, and stability studies . The impurity serves as a reference standard in the detection and quantification of impurities in Linagliptin formulations .
Comparison with Similar Compounds
Linagliptin Dimer Impurity 2 can be compared with other impurities of Linagliptin, such as Linagliptin Diene Impurity and Linagliptin Nitroso Dimer Impurity . These impurities differ in their chemical structures and the conditions under which they are formed. This compound is unique due to its specific formation process involving azo catalysts and acids .
Similar Compounds:- Linagliptin Diene Impurity
- Linagliptin Nitroso Dimer Impurity
- Linagliptin 8-Bromo Impurity
Properties
CAS No. |
1418133-47-7 |
|---|---|
Molecular Formula |
C50H56N16O4 |
Molecular Weight |
945.08 |
Appearance |
Off-White to Pale Yellow Solid |
melting_point |
>142°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Linagliptin Methyldimer; 8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B600776.png)







